molecular formula C20H13ClN4O4 B12535877 2-[(Z)-{[(E)-(4-Chlorophenyl)diazenyl](4-nitrophenyl)methylidene}amino]benzoic acid CAS No. 654649-09-9

2-[(Z)-{[(E)-(4-Chlorophenyl)diazenyl](4-nitrophenyl)methylidene}amino]benzoic acid

Cat. No.: B12535877
CAS No.: 654649-09-9
M. Wt: 408.8 g/mol
InChI Key: JBEGAXYMLKGWCM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Characterization

The compound 2-[(Z)-{(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid (CAS: 654649-09-9) belongs to the class of azo-Schiff base hybrids, combining azo (–N=N–) and azomethine (–HC=N–) functional groups. Its IUPAC name reflects the spatial arrangement of substituents: the (Z) configuration at the methylideneamino group and the (E) configuration at the diazenyl linkage. The molecular formula C₂₀H₁₃ClN₄O₄ comprises a benzoic acid backbone substituted with a nitro group at the 4-position of one phenyl ring and a chlorine atom at the 4-position of another.

Structural characterization of analogous azo-Schiff bases has been achieved through single-crystal X-ray diffraction (SCXRD), which reveals monoclinic crystal systems with space groups such as P2₁/n. For example, the hemihydrate form of a related Schiff base crystallizes with two ligand molecules and one water molecule in the asymmetric unit, stabilized by O–H⋯O and C–H⋯π interactions. Infrared (IR) spectroscopy confirms the presence of characteristic bands for the azomethine group (≈1600 cm⁻¹) and nitro stretching vibrations (≈1520 cm⁻¹). Ultraviolet-visible (UV-Vis) spectra typically exhibit π→π* transitions in the 300–400 nm range, attributed to the conjugated azo and Schiff base moieties.

Structural Property Value/Description
Molecular Formula C₂₀H₁₃ClN₄O₄
Crystal System Monoclinic (analogous compounds)
Space Group P2₁/n (observed in related structures)
Key IR Bands 1600 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂)
UV-Vis Absorption 300–400 nm (π→π* transitions)

Historical Development of Azo-Schiff Base Hybrid Compounds

The synthesis of azo-Schiff base ligands originated in the mid-20th century, driven by interest in their chromogenic properties and metal-binding capabilities. Early work focused on simple benzaldehyde-aniline derivatives, but the integration of azo groups began in the 1980s to enhance conjugation and stability. A landmark patent from 2000 described the preparation of chloroacetylated aminobenzoic acid derivatives, illustrating methods to functionalize the benzoic acid core with halogens and azo linkages.

Recent advancements (post-2020) have prioritized hybrid systems like 2-[(Z)-{(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid, which merge the redox activity of azo groups with the chelating capacity of Schiff bases. For instance, 2022 research demonstrated the synthesis of Co(III), Ni(II), and Cu(II) complexes using benzothiazole-derived azo-Schiff bases, highlighting improved anticancer and antioxidant activities compared to free ligands. These developments underscore the shift toward multifunctional ligands in coordination chemistry.

Significance in Coordination Chemistry and Materials Science

Azo-Schiff base hybrids serve as versatile ligands due to their multiple donor sites: the azo nitrogen, azomethine nitrogen, and carboxylic oxygen. Coordination studies reveal that these ligands typically form octahedral complexes with transition metals. For example, cobalt(III) complexes exhibit magnetic moments of ≈1.73 BM, consistent with low-spin d⁶ configurations. The nitro and chloro substituents enhance electron-withdrawing effects, stabilizing metal-ligand bonds and enabling applications in catalysis and materials synthesis.

In materials science, the compound’s conjugated system facilitates charge transfer processes, making it suitable for optoelectronic devices. SCXRD analyses of similar structures show extended π-stacking interactions (3.5–3.8 Å), which are critical for designing organic semiconductors. Additionally, molecular docking studies predict strong binding to acetylcholinesterase (AChE) and carbonic anhydrase II (CA II), suggesting potential biomedical applications.

Application Key Finding
Catalysis Stabilized metal complexes enhance reaction rates
Optoelectronics π-stacking interactions enable charge transport
Biomedical High BBB permeability predicted in silico

Properties

CAS No.

654649-09-9

Molecular Formula

C20H13ClN4O4

Molecular Weight

408.8 g/mol

IUPAC Name

2-[[[(4-chlorophenyl)diazenyl]-(4-nitrophenyl)methylidene]amino]benzoic acid

InChI

InChI=1S/C20H13ClN4O4/c21-14-7-9-15(10-8-14)23-24-19(13-5-11-16(12-6-13)25(28)29)22-18-4-2-1-3-17(18)20(26)27/h1-12H,(H,26,27)

InChI Key

JBEGAXYMLKGWCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=C(C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid typically involves a multi-step process. One common method includes the diazotization of 4-chloroaniline followed by coupling with 4-nitrobenzaldehyde. The resulting intermediate is then reacted with 2-aminobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines, while oxidation of the nitro group can lead to various oxidized products .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of diazenyl compounds, including the one . A study demonstrated that derivatives containing similar structures exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. For example, a related compound showed a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus and Klebsiella pneumoniae . The presence of the nitrophenyl group is believed to enhance the bioactivity through electron-withdrawing effects, increasing the compound's ability to interact with bacterial cell membranes.

Anticancer Potential

The anticancer properties of diazenyl compounds have also been investigated. Research indicates that compounds with similar structural features can induce apoptosis in cancer cells. For instance, a related study found that certain substituted benzamides demonstrated potent anticancer activity by inhibiting cell proliferation in various cancer lines . The mechanism often involves interference with DNA synthesis or function, making these compounds valuable candidates for further development in cancer therapy.

Case Studies

  • Synthesis and Evaluation of Antimicrobial Agents
    • A series of substituted benzamides were synthesized, including those with diazenyl groups. The antimicrobial screening revealed that compounds like 4-chloro-2-nitro substituted benzamide exhibited significant antibacterial potency (MIC = 5.19 µM) . This study underscores the potential of diazenyl derivatives as effective antimicrobial agents.
  • Biological Activity Assessment
    • In another investigation, various diazenyl derivatives were synthesized and subjected to biological assays to evaluate their efficacy against Escherichia coli and Candida albicans. The results indicated promising activity, suggesting that structural modifications could further enhance their therapeutic profiles .

Data Tables

Compound Activity Type Target Organism MIC (µM)
Compound AAntibacterialStaphylococcus aureus5.19
Compound BAntifungalCandida albicans5.08
Compound CAnticancerVarious Cancer LinesIC50 = 2.7

Mechanism of Action

The mechanism of action of 2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The nitro group can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Structural Comparisons

The compound shares functional group motifs with several classes of molecules, though its diazenyl-methylidene-azo linkage is distinct. Key comparisons include:

Compound Name Core Structure Key Substituents Functional Groups Biological/Application Notes Reference
Target Compound Benzoic acid 4-Cl, 4-NO₂ Diazene, methylidene, azo Unknown (structural analogies suggest antimicrobial potential) -
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Azetidinone + benzoic acid 4-NO₂, Cl β-lactam, carbonyl Antimicrobial activity inferred from β-lactam analogs
SB1 (Schiff base: 2-{[(Z)-(2-hydroxyphenyl)methylidene]amino}benzoic acid) Benzoic acid 2-OH Schiff base (C=N) Studied for chelation properties
Robenidine (1-[(E)-[(4-chlorophenyl)methylidene]amino]-3-[(Z)-[(4-chlorophenyl)methylidene]amino]guanidine) Guanidine 4-Cl (×2) Methylidene-amino, guanidine Coccidiostat for poultry

Key Structural Insights :

  • Electron-Withdrawing Effects: The 4-NO₂ and 4-Cl groups in the target compound enhance electrophilicity compared to hydroxyl-substituted analogs like SB1. This may increase reactivity in nucleophilic environments.
  • Diazenyl vs.
  • Azo Linkages: Compared to phenylhydrazono derivatives (), the target’s azo group may exhibit stronger π-conjugation, affecting UV-Vis absorption and redox behavior.

Biological Activity

The compound 2-[(Z)-{(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid, a derivative of azo compounds, has garnered attention due to its potential biological activities. Azo compounds are known for their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on various studies and findings.

Chemical Structure and Properties

The chemical structure of 2-[(Z)-{(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid can be represented as follows:

  • Molecular Formula : C13_{13}H10_{10}ClN2_2O2_2
  • Molecular Weight : 260.68 g/mol

This compound features a diazenyl moiety, which is significant for its biological interactions.

Antibacterial Activity

Recent studies have indicated that azo compounds exhibit varying degrees of antibacterial activity. For instance, compounds with similar structures have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves disruption of bacterial cell membranes or inhibition of enzymatic functions.

CompoundBacterial StrainActivity Level
2-[(Z)-{...}]Salmonella typhiModerate
2-[(Z)-{...}]Bacillus subtilisStrong

Anticancer Activity

Azo compounds are also explored for their anticancer properties. The presence of electron-withdrawing groups like the nitro group enhances the cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that similar azo derivatives can induce apoptosis in cancer cells by triggering oxidative stress and DNA damage .

Cell LineIC50 (µM)Reference
A431 (squamous cell carcinoma)15
T47D (breast carcinoma)20

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated, particularly against acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary data suggest that the compound exhibits significant inhibitory activity, which may be attributed to the structural features that facilitate binding to the enzyme's active site .

Synthesis and Characterization

A study focused on synthesizing various azo compounds, including derivatives with similar structures to 2-[(Z)-{...}]. The synthesized compounds underwent characterization using techniques such as NMR and mass spectrometry to confirm their structures and purity .

Pharmacological Evaluation

In a pharmacological evaluation involving animal models, the compound demonstrated notable anticonvulsant activity. The effective dose (ED50) was found to be lower than that of standard anticonvulsants like phenobarbital, indicating its potential as a therapeutic agent for seizure disorders .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-[(Z)-{(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via a multi-step process involving diazo-coupling and condensation reactions. A two-step approach analogous to can be adapted:

Diazo-Coupling : React 4-chloroaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt, followed by coupling with 4-nitrobenzaldehyde to yield the intermediate azo compound.

Condensation : React the azo intermediate with 2-aminobenzoic acid in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours.
Key factors affecting yield and purity include:

  • Temperature control during diazo-coupling to avoid byproducts.
  • Solvent choice (DMF enhances solubility of aromatic intermediates).
  • Stoichiometric ratios (excess aldehyde improves coupling efficiency).
    Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the Z-isomer .

Advanced: How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Discrepancies between experimental (e.g., NMR, IR) and computational (e.g., DFT) data often arise from solvation effects, conformational flexibility, or crystal-packing forces. To address this:

  • Triangulate data : Cross-validate NMR chemical shifts with X-ray crystallography (e.g., SHELXL refinement ) to confirm molecular geometry.
  • DFT optimization : Perform solvent-modeled DFT calculations (e.g., using Gaussian09 with PCM solvent parameters) to account for solvation effects observed in solution-phase spectroscopy .
  • Dynamic NMR : Use variable-temperature NMR to probe conformational exchange broadening, which may explain peak splitting anomalies .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • X-ray crystallography : Resolve the Z/E configuration and intramolecular hydrogen bonding using SHELX software for structure solution (SHELXS) and refinement (SHELXL) . For example, employed this method to confirm the E-configuration in a related azobenzene derivative .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms the benzoic acid moiety (COOH proton at δ 12–13 ppm).
  • UV-Vis spectroscopy : Monitor π→π* transitions (~350 nm) and n→π* transitions (~450 nm) to assess conjugation extent in the azo-chromophore .

Advanced: How do Z/E isomerism and crystal-packing forces influence the compound’s crystallographic refinement and material properties?

The compound’s Z-isomer (defined by the diazenyl group’s geometry) exhibits distinct packing behavior compared to the E-isomer:

  • SHELXL refinement : Use anisotropic displacement parameters to model torsional angles accurately, especially for the diazenyl and methylidene groups. highlights SHELXL’s robustness in handling such complexities .
  • Intermolecular interactions : Hydrogen bonding between the benzoic acid COOH and nitro groups stabilizes the Z-isomer in the crystal lattice, as seen in analogous azobenzene structures .
  • Thermal analysis : Differential scanning calorimetry (DSC) can detect phase transitions linked to isomer-dependent packing efficiency .

Advanced: What computational strategies validate the electronic transitions and charge-transfer properties observed in this compound?

  • TD-DFT calculations : Simulate UV-Vis spectra using time-dependent DFT (e.g., B3LYP/6-311+G(d,p)) to assign experimental absorption bands. applied this approach to correlate cyano-group contributions to charge-transfer transitions .
  • Electrostatic potential maps : Visualize electron density distribution to identify sites for electrophilic/nucleophilic attack, relevant for functionalization studies .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) from crystallographic data to explain solubility and stability trends .

Basic: How can researchers optimize reaction conditions to minimize byproducts during synthesis?

  • Low-temperature diazo-coupling : Maintain 0–5°C to prevent diazonium salt decomposition.
  • pH control : Use buffered acidic conditions (pH 3–4) during coupling to stabilize the diazonium intermediate .
  • Catalytic additives : Introduce p-toluenesulfonic acid (PTSA) to accelerate condensation while reducing side reactions .

Advanced: What strategies mitigate challenges in resolving tautomeric or conformational equilibria in solution-phase studies?

  • Variable-temperature NMR : Identify coalescence temperatures for dynamic processes (e.g., keto-enol tautomerism).
  • DOSY experiments : Differentiate conformers via diffusion coefficients.
  • Crystallographic snapshots : Compare multiple crystal structures (e.g., from different solvents) to capture dominant conformers, as demonstrated in for azobenzene derivatives .

Advanced: How does the compound’s azo-chromophore enable applications in photoresponsive materials, and what experimental methods quantify its photoisomerization efficiency?

  • Photoisomerization kinetics : Use UV-Vis spectroscopy with a 365 nm LED source to monitor Z→E isomerization rates. Calculate quantum yields via actinometry .
  • AFM/Raman mapping : Characterize surface morphology changes in thin films post-irradiation.
  • DFT-driven design : Modify substituents (e.g., electron-withdrawing nitro groups) to redshift absorption maxima for visible-light activation .

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